2,3,24-Trihydroxy-12-ursen-28-oic Acid: Solubility Profile & Solubilization Strategies
2,3,24-Trihydroxy-12-ursen-28-oic Acid: Solubility Profile & Solubilization Strategies
[1]
Executive Summary & Compound Identity
2,3,24-Trihydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane class.[1][2] While often confused with its structural isomer Asiatic Acid (
For the purpose of this technical guide, we define the target compound as the 24-hydroxy isomer (Pygenic Acid B) . Due to the high structural homology between Pygenic Acid B and Asiatic Acid, their solubility profiles are nearly identical. Both are characterized by a rigid, lipophilic ursane skeleton adorned with three hydroxyl groups and one carboxylic acid, resulting in Class IV behavior in the Biopharmaceutics Classification System (BCS): low solubility and low/variable permeability.
Structural Context[3][4][5][6][7]
-
Chemical Formula:
[2][3][4] -
Key Functional Groups:
-
Isomerism Note: The primary difference between Asiatic Acid and Pygenic Acid B is the orientation/position of the hydroxymethyl group at C-4 (C-23 equatorial vs. C-24 axial).[1] This subtle steric difference has minimal impact on bulk solvent compatibility but may influence crystal lattice energy.[1]
Solubility Landscape
The solubility of 2,3,24-trihydroxy-12-ursen-28-oic acid is governed by the "like dissolves like" principle, but complicated by its high crystal lattice energy (Melting Point > 280°C).[1] It requires solvents capable of disrupting strong intermolecular hydrogen bonds while accommodating the bulky non-polar skeleton.[1]
Solubility Data Table
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL)* | Usage Context |
| Polar Aprotic | DMSO | High | 20 - 30 | Primary stock solvent for bioassays.[1] |
| DMF | High | 15 - 25 | Alternative stock; synthesis solvent.[1] | |
| Pyridine | Very High | > 50 | Used for NMR and derivatization reactions.[1] | |
| Polar Protic | Ethanol | Moderate | 5 - 10 | Preferred for pharmaceutical formulations/extracts.[1] |
| Methanol | Moderate | 5 - 10 | Analytical mobile phases (HPLC).[1] | |
| Isopropanol | Low-Mod | 1 - 5 | Cosolvent in topical formulations.[1] | |
| Halogenated | Chloroform | Moderate | 2 - 5 | Liquid-liquid extraction (partitioning).[1] |
| DCM | Moderate | 2 - 5 | Synthesis workup.[1] | |
| Non-Polar | Hexane | Insoluble | < 0.1 | Defatting plant material (removes lipids, leaves triterpene). |
| Aqueous | Water (pH 7) | Insoluble | < 0.01 | Physiological media (requires surfactant).[1] |
| PBS (pH 7.4) | Insoluble | < 0.01 | Buffer (precipitates without cosolvent).[1] | |
| NaOH (0.1M) | Soluble | > 10 | Forms carboxylate salt (saponification).[1] |
*Note: Values are extrapolated from the structural analog Asiatic Acid and general ursane triterpenoid behavior.[1] Specific values for Pygenic Acid B may vary slightly due to crystal polymorphism.
Mechanistic Insight: The "Amphiphilic Trap"
This molecule presents a paradox:
-
Lipophilicity: The 30-carbon skeleton drives high
(approx 4.5 - 5.7), making it water-insoluble.[1] -
Crystal Packing: The three hydroxyl groups and the carboxylic acid form an extensive network of intermolecular hydrogen bonds in the solid state.[1] This high lattice energy makes it difficult for moderately polar solvents (like acetone) or non-polar solvents (like hexane) to solvate individual molecules.[1]
-
The Solution: Solvents like DMSO and Pyridine work because they are strong H-bond acceptors (breaking the crystal lattice) and have significant organic character (solvating the skeleton).[1]
Experimental Protocols
Protocol A: Preparation of Stock Solution (Biological Assays)
Objective: Create a stable 10 mM stock solution for cell culture or enzymatic assays.
-
Weighing: Weigh 4.89 mg of 2,3,24-trihydroxy-12-ursen-28-oic acid powder.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Critical Step: Use high-grade DMSO (anhydrous) to prevent hydrolysis or precipitation over time.[1]
-
-
Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be completely clear.
-
-
Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C. Stable for 3-6 months.
-
Dilution: When diluting into aqueous culture media, ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol B: Solubility Determination (Shake-Flask Method)
Objective: Quantify exact solubility in a specific solvent.[1]
-
Saturation: Add excess solid compound to 1 mL of the test solvent in a glass vial.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (do not use Nylon, as triterpenes may bind).
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [Gradient typically 50:50
90:10].[1] -
Detection: UV at 210 nm (triterpenes lack strong chromophores; end-absorption is used).[1]
-
Calculation: Compare peak area of the filtrate against a standard curve prepared in Methanol.
-
Solubilization & Formulation Strategies
To overcome the poor aqueous solubility for in vivo applications, advanced formulation strategies are required.
pH Adjustment (Salt Formation)
The carboxylic acid at C-28 has a pKa of approximately 4.5 - 5.0.[1]
-
Mechanism: Raising pH > 7.0 ionizes the -COOH to -
.[1] -
Protocol: Dissolve in a small volume of 0.1 M NaOH or
, then dilute with buffer. -
Risk: High pH can be incompatible with biological systems.[1] The sodium salt may act as a surfactant (soap-like properties) and cause hemolysis at high concentrations.[1]
Cyclodextrin Complexation
Encapsulation of the hydrophobic ursane tail into the cavity of cyclodextrins.[1]
-
Recommended Agent: Hydroxypropyl-
-cyclodextrin (HP- -CD).[1] -
Ratio: 1:2 or 1:4 (Drug:CD) molar ratio.[1]
-
Method: Kneading method (grinding drug with CD and minimal water) or freeze-drying.[1]
Self-Emulsifying Drug Delivery Systems (SEDDS)[1][14]
-
Oil Phase: Capryol 90 or Peceol.[1]
-
Surfactant: Tween 80 or Cremophor EL.[1]
-
Cosolvent: PEG 400 or Transcutol P.[1]
-
Outcome: Spontaneous formation of nano-emulsions upon contact with gastric fluids, vastly improving bioavailability.[1]
Visualizations
Diagram 1: Chemical Isomerism & Solvation Logic
This diagram illustrates the structural relationship and why specific solvents are chosen.[1]
Caption: Structural features of Pygenic Acid B dictating solvent compatibility. DMSO bridges the gap between the lipophilic core and hydrophilic functional groups.
Diagram 2: Solubility Decision Tree
A workflow for researchers to select the correct solvent system based on their application.[1]
Caption: Decision matrix for solvent selection based on experimental intent (Bioassay vs. Analysis vs. Extraction).
References
-
PubChem. (2025).[1][11] Compound Summary: 2,3,24-Trihydroxy-12-ursen-28-oic acid (CID 12308659).[1] National Library of Medicine.[1] Retrieved from [Link]
- Liu, J. (1995). Pharmacology of oleanolic acid and ursolic acid. Journal of Ethnopharmacology, 49(2), 57-68. (Foundational text on triterpene solubility and pharmacology).
- Furtado, R. A., et al. (2008). Ursolic acid and oleanolic acid: solubility and bioavailability challenges. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 658(1-2), 10-19.
Sources
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- 5. plantaedb.com [plantaedb.com]
- 6. thieme-connect.com [thieme-connect.com]
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- 9. Copper(II) sulphate, 100 mg, 10 x 10 mg, CAS No. 7758-98-7 | Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - België [carlroth.com]
- 10. L(+)-Ascorbic acid sodium salt, 50 mg, 5 x 10 mg, CAS No. 134-03-2 | Vitamine | Natural & Reference Materials | Chemicals | Carl ROTH - Germany [carlroth.com]
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